4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of amino, bromobenzyl, methoxybenzyl, and thio groups attached to a triazine ring. Triazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry.
Scientific Research Applications
4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Agricultural Chemistry: Triazine derivatives are commonly used as herbicides and pesticides. This compound may be explored for its potential use in crop protection.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides and thiol-containing intermediates.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through similar nucleophilic substitution reactions using 4-methoxybenzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or other functional groups.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the triazine ring and the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Amines and Carboxylic Acids: Formed from hydrolysis reactions
Mechanism of Action
The mechanism of action of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a chlorine atom instead of a bromine atom.
4-amino-3-((4-methylbenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of a bromine atom.
4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-[(4-bromophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXGPGWMSOOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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